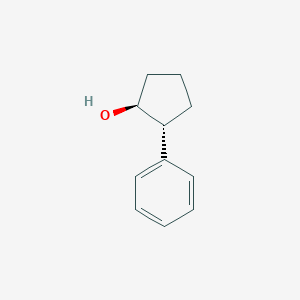

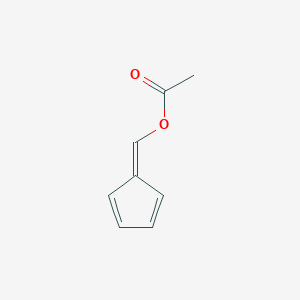

![molecular formula C23H26N4O5S B2877872 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-09-6](/img/structure/B2877872.png)

4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . It also contains a sulfonyl group attached to the piperidine ring, an oxadiazole ring, and a benzamide moiety. These functional groups could potentially contribute to the biological activity of the compound.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activity

4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, due to its complex structure, appears to share characteristics with a broad range of synthetic compounds that have been explored for their potential in various scientific research applications. Although direct studies on this specific compound are scarce, insights can be drawn from research on structurally related compounds.

Antibacterial and Antioxidant Activities : Compounds with the 1,3,4-oxadiazole moiety, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, have shown promise in antibacterial and antioxidant activities. These activities suggest that similar compounds could be explored for potential applications in combating microbial infections and oxidative stress-related conditions (Karanth et al., 2019).

Anticancer Properties : The synthesis of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles and their evaluation for antibacterial activity imply that such structures could also have applications in cancer research, given the often-overlapping pathways targeted by antimicrobial and anticancer agents (Aghekyan et al., 2020).

Enzyme Inhibition for Disease Treatment : Research into sulfonamide derivatives demonstrates their potential as enzyme inhibitors, which could be useful in the design of drugs targeting specific enzymes involved in disease processes. These compounds have been investigated for their inhibitory activities against carbonic anhydrase, suggesting a pathway for the treatment of conditions like glaucoma, epilepsy, and certain types of edema (Ulus et al., 2013).

Corrosion Inhibition : The 1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition properties for mild steel in sulphuric acid, indicating potential industrial applications in protecting metals from corrosion. This research highlights the versatility of 1,3,4-oxadiazole derivatives in both biological and industrial contexts (Ammal et al., 2018).

Neurological Applications : While the focus on this specific compound excludes direct drug use and dosage details, it's worth noting that compounds with similar structures have been explored for their potential in neurological applications, including as ligands for neuroreceptors and inhibitors of neurological enzymes. This suggests a potential area of research for neurological disorders and their treatment strategies.

Photochemistry and Molecular Rearrangements : Studies on the photochemistry of oxadiazoles reveal insights into molecular rearrangements under light exposure, offering applications in developing light-responsive materials or molecular switches for various technological and medicinal applications (Vivona et al., 1997).

Eigenschaften

IUPAC Name |

4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S/c1-3-18-8-4-5-14-27(18)33(29,30)20-12-10-16(11-13-20)21(28)24-23-26-25-22(32-23)17-7-6-9-19(15-17)31-2/h6-7,9-13,15,18H,3-5,8,14H2,1-2H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAFUQNQGZTBRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2877793.png)

![(E)-2-(4-methoxyphenyl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2877796.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2877798.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2877802.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(4-fluorophenyl)acetamide](/img/structure/B2877804.png)

![N-cyclopentyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2877811.png)